molecular formula C22H25N3O3S B2874398 N-(4-methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 942005-78-9

N-(4-methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2874398
CAS No.: 942005-78-9
M. Wt: 411.52
InChI Key: PSURSJOEXRMGJH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a methoxyphenethylamine moiety linked via a thioether bridge to a 5-(4-methoxyphenyl)-substituted 1-methylimidazole ring. The compound's structure integrates electron-donating methoxy groups on both the phenethyl and imidazole aryl rings, which may enhance solubility and influence receptor binding interactions. The thioacetamide group (-S-CH2-C=O) serves as a critical pharmacophore, common in bioactive molecules targeting enzymes or receptors involving sulfur-mediated interactions .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-25-20(17-6-10-19(28-3)11-7-17)14-24-22(25)29-15-21(26)23-13-12-16-4-8-18(27-2)9-5-16/h4-11,14H,12-13,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSURSJOEXRMGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Reference
Target Compound Imidazole-thioacetamide 4-Methoxyphenethyl, 5-(4-methoxyphenyl), 1-methylimidazole Not reported Not given Expected C=O ~1670–1680; C-S ~650 -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole-thioacetamide 4-Methoxyphenylthiazole, benzodiazole-phenoxymethyl-triazole Not reported 74–88 C=O: 1663–1682; C=S: 1243–1258
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) Imidazole-thioacetamide 4-Methoxyphenyl, 4-fluorophenylimidazole, thiazol-2-yl Not reported Not given C=O: ~1670 (estimated)
2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) Benzimidazole-thiadiazole 4-Chlorophenylthiadiazole, 5-methylbenzimidazole 190–194 58 C=O: 1678; C=S: 1247–1255
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole-phenoxyacetamide 4-Chlorobenzylthio, isopropyl-methylphenoxy 132–134 74 C=O: 1663–1682; C-O (ether): ~1250

Heterocyclic Core Variations

  • Imidazole vs. Imidazole’s lower propensity for tautomerization compared to triazoles (which exist in thione-thiol equilibria ) may stabilize binding interactions in biological systems.
  • Thioacetamide Linkage : All compounds share the -S-CH2-C=O group, but its connectivity varies. For example, in 4d , the thioacetamide bridges benzimidazole and thiadiazole, whereas in the target compound, it links imidazole to methoxyphenethylamine.

Substituent Effects

  • Methoxy Groups : The target compound’s dual 4-methoxyphenyl groups likely enhance solubility and π-π stacking versus halogenated analogues (e.g., 4d’s 4-chlorophenyl or 5e’s 4-chlorobenzyl ). Electron-donating methoxy groups may also modulate electron density at the imidazole ring, affecting binding to hydrophobic pockets.
  • Aryl Thiazole/Triazole Moieties: Compound 9e incorporates a 4-methoxyphenylthiazole, analogous to the target’s imidazole, but its triazole-phenoxymethyl group introduces steric bulk absent in the target compound.

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s expected C=O stretch (~1670–1680 cm⁻¹) aligns with analogues like 4d (1678 cm⁻¹) and 9e (1663–1682 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in 4d confirms thione tautomer prevalence, whereas the target’s imidazole-thioether lacks this tautomerism.
  • NMR : While specific data for the target compound is unavailable, related structures (e.g., 5e ) show aryl proton resonances at δ 7.36–7.72 ppm, consistent with methoxy-substituted aromatics.

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